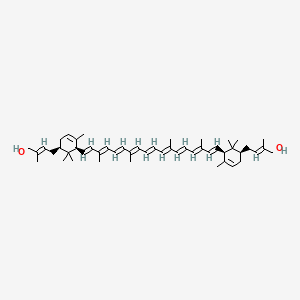

Decaprenoxanthin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Decaprenoxanthin is a biochemical.

Aplicaciones Científicas De Investigación

Decaprenoxanthin: Applications and Research

This compound is a cyclic C50 carotenoid naturally synthesized by Corynebacterium glutamicum, a bacterium used extensively in the food and feed industries for amino acid production . This pigment has garnered interest for its potential applications, and research has explored various avenues for its production and utilization .

Biosynthesis and Overproduction

Metabolic Engineering: The carotenogenic pathway of C. glutamicum and its corresponding genes have been thoroughly studied, enabling the overproduction of this compound, sarcinaxanthin, and C.p. 450 through metabolic engineering of the terminal carotenoid pathway . Through these methods, scientists have achieved production levels in the milligrams per gram cell dry weight (DCW) range .

Precursor Supply Optimization: The biosynthesis of this compound starts from isopentenyl pyrophosphate (IPP), which is generated via the methylerythritol phosphate (MEP) pathway . Enhancing the IPP supply in C. glutamicum has proven effective for increasing this compound production . For example, a genome-reduced strain overexpressing all eight MEP pathway genes was suitable for the production of this compound .

Genetic Manipulation: Several genetic manipulations can influence this compound production:

- Overexpression of dxs, which encodes the enzyme catalyzing the first committed step of the MEP pathway, boosts carotenoid production .

- Deletion of the gene crtEb prevents the conversion of lycopene to this compound, leading to lycopene accumulation . Overexpression of crtE, crtB, and crtI in a C. glutamicum ΔcrtEb strain resulted in an 80-fold increase in lycopene content .

- CRISPRi screening has identified genes affecting this compound biosynthesis when repressed, offering further targets for metabolic engineering .

Potential Applications

While the provided search results do not specify direct applications of this compound, they highlight its production using genetic and metabolic engineering techniques. Carotenoids, in general, are known for several beneficial properties :

- Antioxidant Activity: Carotenoids are effective antioxidants that can neutralize free radicals, protecting cells from oxidative damage .

- Colorant: Carotenoids are used as natural colorants in the food and cosmetics industries .

- Provitamin A: Some carotenoids can be converted into vitamin A in the body, which is essential for vision, immune function, and cell growth .

Propiedades

Número CAS |

28368-06-1 |

|---|---|

Fórmula molecular |

C50H72O2 |

Peso molecular |

705.1 g/mol |

Nombre IUPAC |

(E)-4-[(1R,5R)-5-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,5R)-5-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-4,6,6-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol |

InChI |

InChI=1S/C50H72O2/c1-37(19-15-21-39(3)25-33-47-43(7)27-31-45(49(47,9)10)29-23-41(5)35-51)17-13-14-18-38(2)20-16-22-40(4)26-34-48-44(8)28-32-46(50(48,11)12)30-24-42(6)36-52/h13-28,33-34,45-48,51-52H,29-32,35-36H2,1-12H3/b14-13+,19-15+,20-16+,33-25+,34-26+,37-17+,38-18+,39-21+,40-22+,41-23+,42-24+/t45-,46-,47+,48+/m0/s1 |

Clave InChI |

FMUTWECJHLYSSS-XUYZKQIISA-N |

SMILES |

CC1=CCC(C(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCC(C2(C)C)CC=C(C)CO)C)C)C)(C)C)CC=C(C)CO |

SMILES isomérico |

CC1=CC[C@@H](C([C@@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C([C@H](CC=C2C)C/C=C(/CO)\C)(C)C)\C)\C)/C)/C)(C)C)C/C=C(/CO)\C |

SMILES canónico |

CC1=CCC(C(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCC(C2(C)C)CC=C(C)CO)C)C)C)(C)C)CC=C(C)CO |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Decaprenoxanthin; (2R,6R,2'R,6'R)-2,2-Bis(4-hydroxy-3-methyl-2-butenyl)-epsilon,epsilon-carotene. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.